7-Tetrahydropyranyloxyhept-2-yne-1-ol

Description

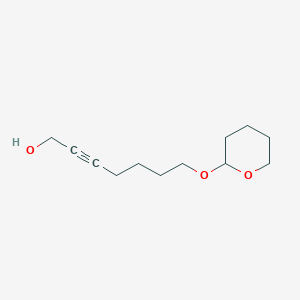

7-Tetrahydropyranyloxyhept-2-yne-1-ol is a protected alkynol featuring a tetrahydropyranyl (THP) ether group at the 7-position of a hept-2-yne-1-ol backbone. The THP group serves as a protective moiety for the hydroxyl group, enhancing the compound’s stability during synthetic processes, particularly under basic or nucleophilic conditions. This compound is of interest in organic synthesis for its utility in multi-step reactions, such as Sonogashira couplings or cycloadditions, where unprotected hydroxyl groups might lead to side reactions .

Properties

CAS No. |

31608-23-8 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

7-(oxan-2-yloxy)hept-2-yn-1-ol |

InChI |

InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12-13H,1,3-4,6-11H2 |

InChI Key |

PDJRTRRNEINDEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCCCC#CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Alternative Protecting Groups

The THP group is a widely used acid-labile protecting group. Below is a comparison with alkynols bearing other common protecting groups:

| Compound | Protecting Group | Deprotection Conditions | Solubility (in THF) | Thermal Stability |

|---|---|---|---|---|

| 7-Tetrahydropyranyloxyhept-2-yne-1-ol | THP ether | Mild acid (e.g., HCl in MeOH) | High | Moderate (≤100°C) |

| 7-(tert-Butyldimethylsilyloxy)hept-2-yne-1-ol | TBDMS ether | Fluoride (e.g., TBAF) | Moderate | High (≤150°C) |

| 7-Acetoxyhept-2-yne-1-ol | Acetyl ester | Basic hydrolysis (e.g., NaOH/H₂O) | Low | Low (≤80°C) |

Key Findings :

- THP vs. Silyl Ethers : The THP group offers rapid deprotection under mild acidic conditions, whereas silyl ethers (e.g., TBDMS) require fluoride reagents, which may interfere with sensitive substrates . However, silyl ethers exhibit superior thermal stability, making them preferable in high-temperature reactions.

- THP vs. Acetyl Esters : Acetyl esters are less stable and require basic conditions for deprotection, limiting their compatibility with base-sensitive intermediates.

Reactivity in Thiophene and Pyrazole Derivatives

Studies on pyrazole-thiophene hybrids, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analogue (7b) (), reveal that THP-protected alkynols can serve as precursors for heterocyclic systems. For instance, the THP group’s acid sensitivity allows selective deprotection in multi-step syntheses, contrasting with the sulfur-containing intermediates in , which require rigorous anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.